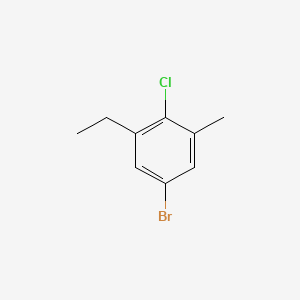

5-Bromo-2-chloro-1-ethyl-3-methylbenzene

Description

BenchChem offers high-quality 5-Bromo-2-chloro-1-ethyl-3-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-1-ethyl-3-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrCl |

|---|---|

Molecular Weight |

233.53 g/mol |

IUPAC Name |

5-bromo-2-chloro-1-ethyl-3-methylbenzene |

InChI |

InChI=1S/C9H10BrCl/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5H,3H2,1-2H3 |

InChI Key |

CCDKFHLVQQLPCE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC(=C1)Br)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Predicted NMR spectra data for 5-Bromo-2-chloro-1-ethyl-3-methylbenzene

An In-Depth Technical Guide to the Predicted NMR Spectra of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 5-Bromo-2-chloro-1-ethyl-3-methylbenzene. As a tool for structural elucidation, NMR spectroscopy is unparalleled in its ability to provide atom-level information about molecular structure.[1] This document, authored from the perspective of a Senior Application Scientist, explains the underlying principles and expected spectral features of the title compound, offering a predictive framework to aid in synthesis confirmation and characterization.

Molecular Structure and Symmetry Considerations

The first step in predicting an NMR spectrum is a thorough analysis of the molecule's structure and symmetry. The compound 5-Bromo-2-chloro-1-ethyl-3-methylbenzene possesses a pentasubstituted benzene ring. Due to the substitution pattern, there are no elements of symmetry (such as planes or axes of rotation) that would render any of the aromatic protons or carbons chemically equivalent.

Therefore, we anticipate a complex spectrum with distinct signals for each unique proton and carbon environment.

Logical Workflow for Spectral Prediction

The following diagram outlines the logical process for predicting the NMR spectrum based on the molecular structure.

Caption: Workflow for NMR spectra prediction from molecular structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show signals corresponding to the aromatic protons and the protons of the ethyl and methyl substituents. The aromatic region is particularly informative due to the influence of the halogen and alkyl groups.

Structural Assignments

The following diagram illustrates the molecular structure with protons labeled for clear reference in the subsequent data table.

Caption: Structure of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene with proton labels.

Predicted ¹H NMR Data

| Label | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hₐ | Aromatic | ~7.35 | Doublet (d) | ⁴J ≈ 2.5 Hz | 1H |

| Hₑ | Aromatic | ~7.20 | Doublet (d) | ⁴J ≈ 2.5 Hz | 1H |

| Hₓ | Ethyl (-CH₂-) | ~2.70 | Quartet (q) | ³J ≈ 7.5 Hz | 2H |

| Hᵧ | Ethyl (-CH₃) | ~1.25 | Triplet (t) | ³J ≈ 7.5 Hz | 3H |

| Hₘ | Methyl | ~2.30 | Singlet (s) | N/A | 3H |

Justification of Predictions

-

Aromatic Protons (Hₐ, Hₑ): Unsubstituted benzene resonates at approximately 7.3 ppm.[1] The two aromatic protons, Hₐ and Hₑ, are chemically non-equivalent.

-

Hₐ is positioned between the electron-withdrawing bromine and chlorine atoms. However, it is para to the weakly electron-donating methyl group and ortho to the bromine. The strong deshielding effect of the adjacent halogens is expected to shift this proton significantly downfield.

-

Hₑ is positioned between the ethyl and methyl groups, which are both electron-donating, and ortho to the chlorine atom. The net effect is a slight upfield shift relative to Hₐ.

-

Splitting: These two protons are meta to each other. Meta coupling (⁴J) is typically small, around 2-3 Hz, which will result in both signals appearing as sharp doublets.

-

-

Ethyl Group Protons (Hₓ, Hᵧ):

-

The benzylic methylene protons (Hₓ ) are adjacent to the aromatic ring and are thus deshielded, predicted to appear around 2.70 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).

-

The terminal methyl protons (Hᵧ ) are further from the ring and appear at a typical aliphatic chemical shift of ~1.25 ppm. They are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).

-

-

Methyl Group Protons (Hₘ): The protons of the methyl group attached directly to the ring are deshielded compared to a simple alkane methyl group and are expected around 2.30 ppm. With no adjacent protons, the signal will be a singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. Due to the lack of symmetry, all nine carbon atoms in 5-Bromo-2-chloro-1-ethyl-3-methylbenzene are expected to be non-equivalent, resulting in nine distinct signals.

Predicted ¹³C NMR Data

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) |

| C1 | Aromatic, C-Ethyl | ~142-145 |

| C2 | Aromatic, C-Cl | ~133-136 |

| C3 | Aromatic, C-Methyl | ~137-140 |

| C4 | Aromatic, C-H | ~130-133 |

| C5 | Aromatic, C-Br | ~118-122 |

| C6 | Aromatic, C-H | ~128-131 |

| C7 | Ethyl (-CH₂-) | ~25-29 |

| C8 | Ethyl (-CH₃) | ~13-16 |

| C9 | Methyl (-CH₃) | ~20-23 |

Justification of Predictions

-

Aromatic Carbons (C1-C6): The chemical shifts of aromatic carbons typically range from 110-160 ppm.[1][2]

-

Quaternary Carbons: The carbons bearing substituents (C1, C2, C3, C5) are quaternary. Their shifts are heavily influenced by the electronegativity and resonance effects of the attached group.

-

C-Cl (C2) and C-Br (C5): Carbons directly bonded to halogens experience a strong inductive effect. The C-Cl bond will cause a downfield shift. The C-Br bond also causes a downfield shift, though the "heavy atom effect" can sometimes result in a more upfield position than expected compared to chlorine.

-

C-Alkyl (C1, C3): Carbons attached to the ethyl and methyl groups will be shifted downfield relative to unsubstituted benzene.

-

Protonated Carbons (C4, C6): These carbons will appear within the typical aromatic range, with their precise shifts determined by the cumulative effects of all substituents on the ring.

-

-

Aliphatic Carbons (C7, C8, C9): These carbons appear in the upfield region of the spectrum.[3]

-

The benzylic carbon (C7 ) of the ethyl group will be the most downfield of the aliphatic signals.

-

The methyl carbon of the ring substituent (C9 ) will appear at a slightly higher field.

-

The terminal methyl carbon of the ethyl group (C8 ) will be the most shielded (furthest upfield).

-

Experimental Protocol for NMR Data Acquisition

To validate these predictions, a standardized experimental procedure is required. The following protocol outlines the necessary steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Methodology Workflow

Caption: Standard workflow for NMR data acquisition and analysis.

Step-by-Step Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of solid 5-Bromo-2-chloro-1-ethyl-3-methylbenzene.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is a common solvent for organic molecules.[3]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the field on the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.

-

-

¹H NMR Acquisition:

-

Set the spectrometer frequency (e.g., 400 MHz or higher for better resolution).

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Apply a standard 90° pulse.

-

Set the number of scans (e.g., 8 or 16 scans) to achieve an adequate signal-to-noise ratio.

-

Set a relaxation delay (e.g., 2-5 seconds) to allow for full magnetization recovery between scans.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument).

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Use a standard pulse program with proton decoupling to simplify the spectrum to singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[5]

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C experiments.

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Conclusion

The predictive analysis presented in this guide serves as a robust framework for the structural verification of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene. The expected ¹H NMR spectrum is characterized by two meta-coupled doublets in the aromatic region and distinct signals for the ethyl and methyl groups. The ¹³C NMR spectrum is predicted to show nine unique signals, reflecting the molecule's complete lack of symmetry. By following the detailed experimental protocol, researchers can acquire high-fidelity spectra to compare against these predictions, thereby confirming the identity and purity of their synthesized compound with a high degree of confidence.

References

-

Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Bruker. [Link]

-

Shapiro, B. L., & Mohrmann, L. E. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Journal of Physical and Chemical Reference Data, 6(3), 919-991. [Link]

-

ChemAxon. NMR Predictor. ChemAxon Docs. [Link]

-

ACD/Labs. NMR Prediction. ACD/Labs. [Link]

-

NMRFx Analyst. Chemical Shift Prediction. NMRFx Analyst. [Link]

-

Mestrelab. Download NMR Predict. Mestrelab Research. [Link]

-

Dharmatti, S. S., et al. (1962). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 56(2), 71-85. [Link]

-

Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 40(9), 573-583. [Link]

-

BYJU'S. NMR Spectroscopy of Benzene Derivatives. BYJU'S. [Link]

-

Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11), 2594-2601. [Link]

-

Chegg. Predict the H'NMR spectrum for 1,3-methylbenzene and label the peaks. Chegg. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of methylbenzene. Doc Brown's Chemistry. [Link]

-

Oregon State University. 13C NMR Chemical Shift. Oregon State University. [Link]

-

University of Notre Dame. 13C NMR and structure determination examples. University of Notre Dame. [Link]

-

Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

University of Colorado Boulder. Integration of 13C NMR Spectra. University of Colorado Boulder. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]

-

Reddit. (2022, July 12). H NMR of 1-bromo-2-methylbenzene. Why are these hydrogens chemically equivalent?. Reddit. [Link]

-

SpectraBase. 1-Chloro-2-ethyl-benzene - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Page not found - Documentation [docs.chemaxon.com:443]

- 5. magritek.com [magritek.com]

Solubility of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene in organic solvents

Technical Whitepaper: Solubility Profiling & Solvent Selection for 5-Bromo-2-chloro-1-ethyl-3-methylbenzene

Executive Summary

5-Bromo-2-chloro-1-ethyl-3-methylbenzene (approximate MW: 233.5 g/mol ) is a poly-halogenated alkylbenzene intermediate often utilized in the synthesis of SGLT2 inhibitors and agrochemicals. Its physicochemical profile is defined by high lipophilicity (Predicted LogP ~4.2–4.5) and low aqueous solubility.[1]

This guide provides a theoretical solubility framework and a validated experimental protocol for this compound. Due to the specific substitution pattern—an ethyl group providing steric bulk and flexibility alongside electron-withdrawing halogens—solubility behavior deviates slightly from simple halotoluenes. This document outlines the "Solubility-to-Application" logic required for efficient process design.

Physicochemical Characterization & Theoretical Solubility

Before experimental validation, solvent screening must be guided by the Hansen Solubility Parameters (HSP) . The molecule consists of a hydrophobic benzyl core modified by:

-

Dispersive Forces (

): Dominant due to the aromatic ring and ethyl/methyl groups. -

Polar Forces (

): Moderate contribution from the C-Cl and C-Br dipoles. -

Hydrogen Bonding (

): Negligible (No donors/acceptors).

Table 1: Predicted Solubility Profile

Based on structural analogs (e.g., 3-bromo-2-chlorotoluene) and Group Contribution Methods.

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale | Application Utility |

| Chlorinated | Dichloromethane (DCM) | Very High (>200 mg/mL) | Perfect match of polarizability and dispersive forces. | Reaction Medium / Transport |

| Aromatic | Toluene / Xylene | High (>150 mg/mL) | Bulk Process Solvent | |

| Ethers | THF / MTBE | High (>100 mg/mL) | Good dispersive match; ether oxygen stabilizes dipoles. | Grignard/Lithiation Reactions |

| Esters | Ethyl Acetate | Moderate-High | Good general solvency; slightly more polar than the solute. | Extraction / Chromatography |

| Alkanes | n-Heptane / Hexane | Moderate | Soluble, but temperature-dependent due to lack of polar interactions. | Anti-Solvent for Crystallization |

| Alcohols | Methanol / Ethanol | Low (Cold) to Moderate (Hot) | H-bonding network of solvent excludes the hydrophobic solute. | Crystallization Solvent |

| Aqueous | Water | Insoluble (<0.01 mg/mL) | Hydrophobic effect; high energy cost to break water H-bonds. | Washing / Phase Separation |

Experimental Protocol: Thermodynamic Solubility Determination

To transition from prediction to process data, the Shake-Flask Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors common in kinetic measurements.

Protocol 1: Saturation Shake-Flask Method

Reagents: HPLC-grade solvents, 5-Bromo-2-chloro-1-ethyl-3-methylbenzene (Test Article - TA). Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

-

Preparation: Add excess solid TA (approx. 50 mg) to 1 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Cap tightly. Agitate at 25°C (or target process temp) for 24 hours at 200 RPM.

-

Critical Check: Ensure undissolved solid remains visible.[2] If fully dissolved, add more solid.

-

-

Separation: Stop agitation. Allow solids to settle for 2 hours (sedimentation).

-

Filtration: Draw supernatant and filter through a 0.45 µm PTFE filter (pre-saturated with solvent to prevent adsorption losses).

-

Quantification: Dilute filtrate 100x with Acetonitrile and analyze via HPLC-UV (detection at 220 nm and 254 nm).

Workflow Visualization

Figure 1: Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.

Strategic Solvent Selection for Applications

The solubility profile dictates the solvent choice for specific unit operations. The ethyl group at the C-1 position introduces rotational freedom, often lowering the melting point compared to the methyl analog, making oiling-out a risk during crystallization.

A. Reaction Solvent Selection

-

Recommendation: Anhydrous THF or DCM .

-

Reasoning: These aprotic solvents dissolve the compound at high concentrations (>1M), minimizing reactor volume. THF is preferred for metallation reactions (e.g., Lithium-Halogen exchange) often performed on bromo-arenes.

B. Crystallization & Purification

-

Challenge: The compound is likely low-melting. Avoid pure alkanes if the melting point is <50°C to prevent oiling out.

-

Strategy: Use a Binary Solvent System .

-

Solvent: Ethanol or Isopropanol (dissolves well at reflux).

-

Anti-Solvent: Water (add dropwise until turbidity).

-

Alternative: Dissolve in minimal DCM, then layer with Hexane.

-

C. Liquid-Liquid Extraction (Work-up)

-

Recommendation: Ethyl Acetate / Water or MTBE / Water .

-

Partitioning: The compound will partition exclusively (>99%) into the organic layer.

-

Caution: Avoid DCM for extraction if possible due to emulsion formation with basic aqueous washes; however, if solubility is an issue in EtOAC, DCM is the fallback.

Decision Matrix for Process Development

Figure 2: Solvent Selection Decision Tree based on Unit Operation.

References

-

PubChem. (2023). Compound Summary: 5-Bromo-1,3-dichloro-2-methylbenzene (Structural Analog). National Library of Medicine. [Link]

-

Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for theoretical solubility parameter logic).

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Sources

Literature review on halogenated ethyl-methylbenzene derivatives

Advanced Scaffolds for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

Halogenated ethyl-methylbenzene derivatives (HEMBs) represent a critical class of polysubstituted aromatic building blocks. Characterized by the coexistence of an ethyl group, a methyl group, and a halogen atom (F, Cl, Br, I) on a single benzene ring, these scaffolds offer a unique balance of steric bulk and electronic tunability.

This guide provides a technical deep-dive into the synthesis, reactivity, and pharmaceutical utility of HEMBs. Unlike simple alkyl halides, HEMBs serve as "bifunctional" pivots: the halogen provides a handle for cross-coupling (e.g., Suzuki-Miyaura), while the alkyl groups modulate lipophilicity (

Structural Diversity and Synthetic Logic

The synthesis of HEMBs is governed by the interplay between the electronic activation of the alkyl groups and the steric hindrance imposed by their bulk. The most commercially relevant isomer is derived from 1-ethyl-4-methylbenzene (p-ethyltoluene), a common petrochemical feedstock.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

When halogenating p-ethyltoluene, two distinct sites are available for substitution:

-

Ortho to Methyl (Position 2): Sterically accessible.

-

Ortho to Ethyl (Position 3): Sterically crowded.

While both alkyl groups are weak activators and ortho/para directors, the methyl group exerts a stronger directing effect in this context purely due to sterics. The ethyl group's methylene unit (

DOT Diagram: Regioselectivity & Synthesis Workflow

Figure 1: Regioselective bromination pathway of p-ethyltoluene. The reaction favors substitution ortho to the smaller methyl group.

Reactivity Profile and Pharmaceutical Utility[1][2]

HEMBs are primarily utilized as electrophiles in transition-metal catalyzed cross-coupling reactions. The presence of the ethyl group adds lipophilicity, which is crucial for blood-brain barrier (BBB) penetration in CNS drug discovery.

Key Transformations

-

Suzuki-Miyaura Coupling: The aryl halide reacts with boronic acids to form biaryl motifs, common in Angiotensin II receptor blockers (sartans).

-

Buchwald-Hartwig Amination: Substitution of the halogen with amines to generate aniline derivatives.

-

Benzylic Oxidation: The ethyl group is a "metabolic soft spot." In synthetic applications, it can be selectively oxidized to an acetophenone derivative (using

or

Comparative Halogen Reactivity Table

| Halogen Derivative | Bond Energy (C-X) | Reactivity (Pd-Cat) | Stability | Application Context |

| Fluoro- | ~115 kcal/mol | Inert (mostly) | High | Metabolic blocker; alters pKa. |

| Chloro- | ~84 kcal/mol | Low (Requires bulky ligands) | High | Cost-effective bulk intermediate. |

| Bromo- | ~68 kcal/mol | High | Moderate | Standard for lab-scale & GMP synthesis. |

| Iodo- | ~51 kcal/mol | Very High | Low (Light sensitive) | Difficult couplings; Grignard formation. |

Experimental Protocol: Selective Bromination

Objective: Synthesis of 2-bromo-1-ethyl-4-methylbenzene from 1-ethyl-4-methylbenzene.

Scale: 50 mmol (approx. 6.0 g starting material).

Safety: Bromine (

Reagents & Equipment[2][3]

-

Substrate: 1-Ethyl-4-methylbenzene (6.0 g, 50 mmol).

-

Reagent: Elemental Bromine (

) (8.0 g, 50 mmol) or N-Bromosuccinimide (NBS) for milder conditions. -

Catalyst: Iron(III) Bromide (

) or Iron filings (0.2 g). -

Solvent: Dichloromethane (DCM) or Chloroform (

). -

Quench: Saturated Sodium Thiosulfate (

).

Step-by-Step Methodology

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr gas.

-

Charge: Add 1-ethyl-4-methylbenzene (6.0 g) and solvent (50 mL) to the flask. Add the

catalyst. -

Temperature Control: Cool the mixture to 0°C using an ice bath. Critical: Low temperature prevents radical side-chain bromination (benzylic substitution).

-

Addition: Add

dropwise over 30 minutes. The solution will turn dark red. -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes eluent) or GC-MS.

-

Quench: Pour the reaction mixture into 100 mL of ice-cold saturated

to neutralize unreacted bromine (color change from red/brown to clear/yellow). -

Workup: Extract with DCM (3 x 50 mL). Wash combined organics with water and brine. Dry over

. -

Purification: Concentrate in vacuo. Purify via vacuum distillation or silica gel column chromatography (100% Hexanes) to separate the major isomer (2-bromo) from trace isomers.

Validation Checkpoints:

-

GC-MS: Confirm molecular ion peak (

and -

1H NMR: Look for the aromatic region. The 2-bromo isomer will show two singlets (or doublets with weak coupling) for the aromatic protons if they are para to each other, distinct from the starting material's symmetric pattern.

Environmental Fate & Toxicology (E-E-A-T)

Understanding the biological fate of HEMBs is essential for safety assessments in drug development.

Metabolic Pathways

The primary metabolic pathway for ethyl-methylbenzenes is side-chain oxidation , mediated by Cytochrome P450 enzymes (specifically CYP2E1).[4]

-

Hydroxylation: The ethyl group is hydroxylated at the

-carbon to form 1-(halogenated-phenyl)ethanol. -

Excretion: This alcohol is often glucuronidated and excreted.[5]

-

Toxicity: Halogenation generally increases resistance to metabolism compared to the parent hydrocarbon, potentially increasing half-life and bioaccumulation risk.

DOT Diagram: Metabolic Fate

Figure 2: Primary metabolic pathway. The ethyl side-chain is the primary site of oxidation, facilitating clearance.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for EAS mechanisms and directing effects).

-

Miyaura, N., & Suzuki, A. (1995).[6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

-

U.S. EPA. (2000). "Toxicological Profile for Ethylbenzene". Agency for Toxic Substances and Disease Registry. Link

-

Lide, D. R. (Ed.). (2005).[7] CRC Handbook of Chemistry and Physics. CRC Press. (Source for physical properties of alkylbenzenes).

-

BenchChem. (2025).[3] "Application Notes and Protocols for the Use of 1-Butyl-4-ethylbenzene in Organic Synthesis". Link (General protocol adaptation for alkylbenzene halogenation).

Sources

- 1. STILBENE BROMINATION [web.centre.edu]

- 2. organicreactions.org [organicreactions.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Metabolism of ethylbenzene by human liver microsomes and recombinant human cytochrome P450s (CYP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

Structural Elucidation of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene: A Crystallographic Handbook

Executive Summary

Target Molecule: 5-Bromo-2-chloro-1-ethyl-3-methylbenzene Primary Challenge: Steric crowding (1,2,3-substitution pattern) and potential low melting point (ethyl/methyl asymmetry). Core Objective: To provide a rigorous, self-validating workflow for determining the solid-state architecture of polysubstituted halogenated aromatics.

This guide addresses the specific crystallographic challenges posed by 5-Bromo-2-chloro-1-ethyl-3-methylbenzene . As a Senior Application Scientist, I have structured this analysis to move beyond simple data collection into the causality of crystal packing. The 1,2,3-substitution motif (Ethyl-Chloro-Methyl) creates significant steric strain ("buttressing effect"), forcing out-of-plane distortions that define the lattice energy. Furthermore, the 5-Bromo position serves as a primary vector for Type II halogen bonding, a critical feature for supramolecular assembly.

Part 1: Molecular Context & Synthesis of the Crystal

Before diffraction, we must understand the "soft" degrees of freedom. This molecule is likely a low-melting solid or viscous oil at room temperature due to the entropic freedom of the ethyl chain and the asymmetry of the substitution.

The "Buttressing Effect" Hypothesis

The central chlorine (C2) is flanked by an ethyl group (C1) and a methyl group (C3).

-

Steric Consequence: The Van der Waals radii of Cl (1.75 Å) and the methyl/ethyl groups will clash.

-

Structural Prediction: Expect the C1-C(ethyl) and C3-C(methyl) bonds to splay away from the chlorine, increasing the C1-C2-C3 bond angle beyond the ideal 120°. The ethyl group will likely rotate perpendicular to the ring plane to minimize repulsion.

Part 2: Crystallization Strategy (In Situ Cryocrystallography)

Standard evaporation often fails for alkyl-heavy aromatics. The most robust protocol for this target is Optical Heating and Crystallization Device (OHCD) technique, or in situ cryocrystallography.

Protocol: In Situ Crystal Growth[1][2]

-

Capillary Loading: Load the neat liquid (or saturated solution) into a 0.3 mm Lindemann capillary.

-

Mounting: Place on the goniometer head under a cryostream (100 K).

-

Flash Freezing: Rapidly cool to form a polycrystalline glass or powder.

-

Zone Melting:

-

Raise temperature to slightly below the melting point (

). -

Use a focused IR laser or heat nozzle to create a molten zone.

-

Traverse the heat source along the capillary to select a single grain.

-

-

Annealing: Cycle the temperature

5 K around the crystallization point to heal defects.

Figure 1: Workflow for transforming liquid/low-melting aromatics into single crystals suitable for diffraction.

Part 3: X-Ray Diffraction Data Collection

For this brominated/chlorinated species, absorption correction is non-negotiable.

Source Selection

-

Recommended: Molybdenum (Mo K

, -

Reasoning: The Bromine atom (

for Cu) absorbs Copper radiation heavily, leading to severe scaling errors. Mo radiation minimizes absorption (

Data Strategy

-

Redundancy: Aim for >6.0. High redundancy is required to accurately model the anomalous scattering of Br/Cl if absolute structure is needed (though this molecule is achiral, anomalous signal helps elemental assignment).

-

Resolution: Collect to

(Mo) to ensure precise anisotropic displacement parameters (ADPs) for the terminal ethyl carbon.

Part 4: Structural Refinement & Analysis

This is where the "Science" happens. The raw data must be refined against the chemical model.

Handling Ethyl Group Disorder

The 1-ethyl group often exhibits rotational disorder.

-

Identification: Look for "cigar-shaped" thermal ellipsoids on the terminal methyl carbon (

). -

Refinement Protocol (SHELXL):

-

Split the ethyl group into two components (Part A and Part B).

-

Apply PART 1 and PART 2 commands.

-

Constrain occupancy: 21.0 (variable

) and -21.0 ( -

Restrain geometry: Use DFIX or SAME to ensure C-C bond lengths remain physical (~1.54 Å).

-

Validation Metrics (Self-Validating System)

A correct structure must meet these criteria:

| Metric | Target Value | Significance |

| R1 (all data) | < 5.0% | Indicates good agreement between model and reflection data. |

| GooF (S) | 0.9 - 1.1 | Values >> 1.0 indicate incorrect weighting or unresolved twinning. |

| Max Shift/Error | < 0.001 | Ensures the refinement has converged. |

| Residual Density | < 1.0 e/ų | High peaks near Br are "ripples" (truncation errors); peaks elsewhere indicate missed atoms. |

Part 5: Supramolecular Architecture

In the solid state, 5-Bromo-2-chloro-1-ethyl-3-methylbenzene is not just a collection of isolated molecules; it is an assembly driven by Halogen Bonding and

Halogen Bonding (The -Hole)

The Bromine atom at position 5 is electronically distinct from the Chlorine at position 2.

-

C5-Br: Electron-deficient "cap" (sigma-hole).[1] Expect Type II Halogen Bonding (

, -

C2-Cl: Shielded by methyl/ethyl groups. Unlikely to participate in strong intermolecular contacts.

Analysis Step: Use Mercury (CCDC) to calculate the Hirshfeld Surface.

Steric Quantification

Measure the "Splay Angle" to quantify the buttressing effect:

-

Define Vector A: C2

Cl -

Define Vector B: C1

C(ethyl) -

Define Vector C: C3

C(methyl) -

Expectation: Angles

and

Figure 2: Decision tree for refining the crystal structure, specifically addressing the likely disorder in the ethyl chain.

References

-

Cambridge Crystallographic Data Centre (CCDC). Mercury - Crystal Structure Visualization, Exploration and Analysis. [Link][4]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

-

Metrangolo, P., et al. (2008). Halogen Bonding in Supramolecular Chemistry.[5] Angewandte Chemie International Edition.[6] [Link]

-

Bondi, A. (1964). Van der Waals Volumes and Radii. The Journal of Physical Chemistry. (Standard reference for vdW radii validation). [Link]

-

Chopra, D. (2016). The Art of in situ Cryocrystallization.[7] Indian Institute of Science Education and Research.[7] [Link]

Sources

- 1. Halogen Bonding: A Halogen-Centered Noncovalent Interaction Yet to Be Understood | MDPI [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Ab initio investigation of the complexes between bromobenzene and several electron donors: some insights into the magnitude and nature of halogen bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mercury 4.0: from visualization to analysis, design and prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halogen bond - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. ias.ac.in [ias.ac.in]

Methodological & Application

Application Note: High-Precision Palladium-Catalyzed Functionalization of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene

Executive Summary

This guide details the strategic functionalization of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene , a valuable bifunctional scaffold for pharmaceutical and agrochemical synthesis. This substrate presents a classic "chemoselectivity vs. steric hindrance" paradox:

-

The C5-Br bond is electronically activated and sterically accessible, allowing for mild, selective coupling.

-

The C2-Cl bond is sterically congested (flanked by ortho-ethyl and ortho-methyl groups) and possesses a higher bond dissociation energy (BDE), requiring specialized "next-generation" ligand systems for activation.

This note provides validated protocols for sequential functionalization, prioritizing the preservation of the chloro-handle during the initial coupling, followed by its activation under forcing conditions.

Structural Analysis & Retrosynthetic Logic

To successfully manipulate this molecule, one must visualize the reactivity landscape. The significant difference in BDE between Ar-Br (~81 kcal/mol) and Ar-Cl (~96 kcal/mol), combined with the steric wall at the C2 position, dictates the reaction order.

The Reactivity/Selectivity Map

The following decision tree illustrates the logical flow for functionalizing this substrate.

Figure 1: Strategic decision tree for sequential functionalization. Path A is the requisite first step to avoid complex mixtures.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5

Objective: Couple an aryl boronic acid at the C5-Br position while leaving the sterically hindered C2-Cl bond intact.

Rationale

We utilize the Bond Dissociation Energy (BDE) gap . By employing a catalyst with moderate activity (non-bulky phosphines) and mild thermal conditions, we can strictly limit oxidative addition to the C-Br bond.

-

Catalyst: Pd(dppf)Cl2·DCM is preferred over Pd(PPh3)4 due to its stability and resistance to dehalogenation side reactions.

-

Base: Na2CO3 or K3PO4 (weak/moderate bases) prevent premature activation of the chloride.

-

Solvent: 1,4-Dioxane/Water allows for efficient transmetallation at lower temperatures (60–80°C).

Experimental Procedure

-

Charge: To a reaction vial equipped with a magnetic stir bar, add:

-

5-Bromo-2-chloro-1-ethyl-3-methylbenzene (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

-

Pd(dppf)Cl2·DCM (2–3 mol%)

-

Na2CO3 (2.0 equiv)

-

-

Solvent: Add degassed 1,4-Dioxane:Water (4:1 ratio, 0.2 M concentration relative to substrate).

-

Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Reaction: Heat to 60–70°C for 4–12 hours. Monitor by HPLC/UPLC.

-

Checkpoint: Look for the disappearance of the starting bromide. If the C-Cl coupled byproduct appears (>2%), lower temperature to 50°C.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4, concentrate, and purify via silica gel chromatography.

Protocol B: Activation of the Sterically Hindered C2-Chloride

Objective: Functionalize the C2-Cl position (Suzuki or Buchwald-Hartwig) in the presence of the 1-Ethyl and 3-Methyl "ortho-blockade."

Rationale

Standard catalysts will fail here. The C2 position is shielded by the ethyl and methyl groups, preventing the approach of the palladium center. We require Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

-

Ligand Selection: SPhos or XPhos .

-

Why? These ligands are electron-rich (facilitating oxidative addition into the strong C-Cl bond) and extremely bulky (creating a "pocket" that forces reductive elimination even in hindered systems).

-

-

Pre-catalyst: Pd2(dba)3 or Pd(OAc)2.

-

Base: K3PO4 (for Suzuki) or NaOtBu (for Amination). Stronger bases and anhydrous conditions are often required.

Mechanism of Action (Visualized)

The following diagram explains how bulky ligands facilitate this difficult transformation.

Figure 2: Catalytic cycle highlighting the necessity of specialized ligands for hindered substrates.

Experimental Procedure (Suzuki Coupling)

-

Charge: In a glovebox or under strict Schlenk conditions:

-

C5-substituted-2-chloro-1-ethyl-3-methylbenzene (Product from Protocol A) (1.0 equiv)

-

Organoboron reagent (1.5 equiv) - Excess required due to protodeboronation risks at high heat.

-

Pd2(dba)3 (2 mol%)

-

SPhos (4–8 mol%) - Maintain 1:2 Pd:Ligand ratio.

-

K3PO4 (3.0 equiv)

-

-

Solvent: Anhydrous Toluene or Xylene (0.2 M).

-

Reaction: Heat to 100–110°C for 12–24 hours.

-

Note: If conversion stalls, add a second portion of catalyst/ligand (1 mol%).

-

-

Workup: Standard aqueous workup and purification.

Comparative Data & Troubleshooting

Reaction Parameter Table

| Parameter | Protocol A (C5-Br) | Protocol B (C2-Cl) |

| Primary Challenge | Chemoselectivity | Steric Hindrance & Bond Strength |

| Catalyst System | Pd(dppf)Cl2 | Pd2(dba)3 + SPhos (or XPhos) |

| Temperature | 60–80°C | 100–110°C |

| Base | Na2CO3 (aq) | K3PO4 (anhydrous preferred) |

| Solvent | Dioxane/Water | Toluene or Xylene |

| Typical Yield | 85–95% | 70–85% |

Troubleshooting Guide

-

Problem: Significant dehalogenation (reduction of C-Br) in Protocol A.

-

Solution: Switch solvent to Toluene/Water. Alcohols (ethanol/isopropanol) can act as hydride sources; avoid them in the co-solvent mix.

-

-

Problem: No reaction at C2-Cl (Protocol B).

-

Solution: Ensure the system is strictly anhydrous. Water can shut down the active anionic palladium species in these specific hindered cycles. Switch to Pd-PEPPSI-IPr catalyst if phosphines fail.

-

-

Problem: Protodeboronation of the boronic acid in Protocol B.

-

Solution: Use Boronic Esters (Pinacol esters) or MIDA boronates instead of free acids. They are more stable at 110°C.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

- Fagnou, K., & Collins, M. (2003). Activated Alkyl Halides in Transition Metal-Catalyzed Coupling Reactions. Angewandte Chemie, 42, 2003. (Context on halide reactivity trends).

Application Notes and Protocols for the Selective Preparation of Grignard Reagents from 5-Bromo-2-chloro-1-ethyl-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the selective preparation of the Grignard reagent, (4-chloro-3-ethyl-5-methylphenyl)magnesium bromide, from the dihalogenated precursor, 5-Bromo-2-chloro-1-ethyl-3-methylbenzene. The protocol leverages the differential reactivity of carbon-halogen bonds, specifically the greater lability of the aryl C-Br bond compared to the C-Cl bond, to achieve chemoselective magnesium insertion. This application note details the underlying scientific principles, a step-by-step experimental protocol, safety considerations, and methods for characterization and troubleshooting.

Introduction: The Challenge and Opportunity of Selective Grignard Formation

Grignard reagents are cornerstones of organic synthesis, enabling the formation of carbon-carbon bonds with a wide array of electrophiles.[1][2] The preparation of these organomagnesium compounds typically involves the reaction of an organic halide with magnesium metal.[1] However, when a substrate contains multiple halogen atoms, the synthesis of a specific Grignard reagent presents a significant challenge in chemoselectivity.

The target molecule, 5-Bromo-2-chloro-1-ethyl-3-methylbenzene, possesses both a bromine and a chlorine substituent on the aromatic ring. The successful synthesis of the desired Grignard reagent hinges on the selective reaction at the C-Br bond, leaving the C-Cl bond intact. This selectivity is achievable due to the difference in bond dissociation energies between the C-Br and C-Cl bonds in aryl halides. The C-Br bond is weaker and therefore more susceptible to oxidative addition by magnesium.[3][4][5]

This application note provides a detailed protocol designed to maximize this inherent reactivity difference, leading to the high-yield synthesis of (4-chloro-3-ethyl-5-methylphenyl)magnesium bromide, a valuable intermediate for the introduction of the 4-chloro-3-ethyl-5-methylphenyl moiety in the development of novel pharmaceutical agents and other complex organic molecules.

Reaction Workflow

Caption: Workflow for the selective synthesis of the Grignard reagent.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-Bromo-2-chloro-1-ethyl-3-methylbenzene | >98% | Commercially Available | --- |

| Magnesium turnings | >99.5% | Commercially Available | Should be stored in a desiccator. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9%, inhibitor-free | Commercially Available | Must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere. |

| Iodine (I₂) | Crystal, ACS reagent grade | Commercially Available | Used as an initiator. |

| 1,2-Dibromoethane | Anhydrous, >99% | Commercially Available | Alternative initiator. |

| Argon or Nitrogen gas | High purity (99.998%) | --- | For maintaining an inert atmosphere. |

| Sulfuric acid (H₂SO₄) | Concentrated, ACS reagent grade | Commercially Available | For cleaning glassware. |

| Acetone | ACS reagent grade | Commercially Available | For rinsing glassware. |

| Standardized isopropanol in toluene | 0.1 M | Commercially Available | For titration. |

| 1,10-Phenanthroline | Indicator grade | Commercially Available | For titration. |

Experimental Protocol

Glassware and Equipment Preparation

Causality: Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[1][6] The presence of water will quench the Grignard reagent as it is formed, leading to a significant reduction in yield. Therefore, all glassware must be scrupulously dried, and the reaction must be conducted under a strictly inert atmosphere.

-

All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar) should be cleaned with a cleaning solution, rinsed with deionized water, and then acetone.

-

Dry all glassware in an oven at 120 °C for at least 4 hours, or preferably overnight.

-

Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of dry argon or nitrogen gas. This prevents atmospheric moisture from adsorbing onto the glass surfaces.

-

The reaction should be performed in a well-ventilated fume hood.

Magnesium Activation

Causality: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction with the aryl halide.[1] This oxide layer must be removed or disrupted to expose the fresh, reactive magnesium surface.

-

Place the magnesium turnings (1.2 equivalents) into the flame-dried, three-neck round-bottom flask.

-

Add a single crystal of iodine to the flask. The iodine will react with the magnesium surface, and its disappearance provides a visual cue that the magnesium is activated.[6]

-

Alternatively, a few drops of 1,2-dibromoethane can be added. The evolution of ethylene gas indicates successful activation.

Grignard Reagent Formation

Causality: The formation of the Grignard reagent is an exothermic reaction.[6] The dropwise addition of the aryl halide solution allows for better control of the reaction temperature and prevents the formation of side products, such as Wurtz coupling products.[2] Tetrahydrofuran (THF) is an excellent solvent for Grignard reactions as it is aprotic and solvates the magnesium center, stabilizing the Grignard reagent.[7]

-

In the dropping funnel, prepare a solution of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion (approximately 10%) of the aryl halide solution to the stirred magnesium turnings.

-

The reaction is initiated when the color of the iodine fades, and the solution becomes cloudy with gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until the majority of the magnesium has been consumed. Gentle heating may be applied to ensure the reaction goes to completion.

Characterization: Titration of the Grignard Reagent

Causality: It is crucial to determine the concentration of the prepared Grignard reagent solution before its use in subsequent reactions to ensure accurate stoichiometry. Titration with a standard solution of a protic acid in the presence of an indicator is a reliable method for this determination.

A common and accurate method involves titration with a standardized solution of isopropanol in toluene using 1,10-phenanthroline as an indicator. The endpoint is a distinct color change.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Reaction fails to initiate | - Inadequate drying of glassware or solvent.- Passivated magnesium surface. | - Repeat the reaction with meticulously dried equipment and freshly distilled solvent.- Crush the magnesium turnings in a mortar and pestle (under an inert atmosphere) before use to expose a fresh surface.- Add a few more crystals of iodine or drops of 1,2-dibromoethane. |

| Low yield of Grignard reagent | - Presence of moisture or oxygen.- Incomplete reaction. | - Ensure a continuous positive pressure of inert gas throughout the reaction.- Increase the reaction time or gently heat the mixture to drive the reaction to completion. |

| Formation of significant side products (e.g., biphenyl derivatives) | - Reaction temperature is too high.- High local concentration of the aryl halide. | - Control the rate of addition of the aryl halide to maintain a gentle reflux.- Ensure efficient stirring to quickly disperse the added aryl halide. |

Safety Precautions

-

Fire Hazard: Anhydrous ethers like THF are extremely flammable. Ensure there are no open flames or spark sources in the vicinity. The Grignard reaction itself is exothermic and can lead to vigorous boiling of the solvent.[6]

-

Reactivity with Water: Grignard reagents react violently with water.[1] Have an appropriate quenching agent (e.g., isopropanol) and a fire extinguisher suitable for metal fires (Class D) readily available.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves when handling Grignard reagents and their precursors.

-

Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas (argon or nitrogen) to prevent the ingress of air and moisture.

References

-

askIITians. (2020, April 2). why does Mg chose C-Br bond over C-Cl bond in the prep of grignard reagent? Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, April 4). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds? Retrieved from [Link]

-

Organic Chemistry Portal. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Retrieved from [Link]

-

Reddit. (2012, December 1). In the same molecule, which would form a Grignard reagent faster: Bromine or Chlorine? Retrieved from [Link]

-

Deitmann, E., et al. (2026, January 29). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. Retrieved from [Link]

-

Fürstner, A., et al. (2004, May 5). Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. The Journal of Organic Chemistry. Retrieved from [Link]

-

Reddit. (2025, January 17). Cloride vs. Bromide Grignard Reactivity. Retrieved from [Link]

-

University of California, Irvine. Grignard Reaction. Retrieved from [Link]

-

Hatakeyama, T., et al. Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Retrieved from [Link]

-

Journal of the American Chemical Society. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Retrieved from [Link]

-

PubMed. (2009, August 26). Highly selective biaryl cross-coupling reactions between aryl halides and aryl Grignard reagents: a new catalyst combination of N-heterocyclic carbenes and iron, cobalt, and nickel fluorides. Retrieved from [Link]

-

University of California, Berkeley. 25. The Grignard Reaction. Retrieved from [Link]

-

PubMed Central. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Retrieved from [Link]

-

Rieke, R. D., et al. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Web Pages. 6. Grignard Reaction. Retrieved from [Link]

-

ChemHelp ASAP. (2019, October 23). preparation of Grignard reagents. YouTube. Retrieved from [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. why does Mg chose C-Br bond over C-Cl bond in the prep of grignard re - askIITians [askiitians.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. reddit.com [reddit.com]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. joaquinbarroso.com [joaquinbarroso.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-2-chloro-1-ethyl-3-methylbenzene

Introduction: Navigating Regioselectivity in Polysubstituted Aromatics

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries for the construction of arylamines, ethers, and thioethers.[1][2] Unlike electrophilic aromatic substitution, which targets electron-rich aromatic systems, SNAr thrives on electron-deficient rings, where a potent nucleophile displaces a suitable leaving group.[3][4][5] The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][6] The presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for stabilizing this intermediate and thus accelerating the reaction.[3][5][6]

This guide provides a detailed exploration of the SNAr reaction on the polysubstituted aromatic compound, 5-Bromo-2-chloro-1-ethyl-3-methylbenzene. The presence of two distinct halogen leaving groups (bromo and chloro) and three electron-donating alkyl substituents presents a nuanced challenge in predicting and controlling the regioselectivity of the substitution. These application notes will dissect the electronic and steric factors governing the reactivity of this substrate, followed by detailed protocols for performing SNAr reactions and characterizing the resulting products.

Substrate Analysis: Predicting the Site of Nucleophilic Attack

The reactivity and regioselectivity of SNAr on 5-Bromo-2-chloro-1-ethyl-3-methylbenzene are governed by the interplay of several factors: the nature of the leaving groups, the electronic effects of the substituents, and steric hindrance.

Leaving Group Aptitude: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent departure of the leaving group.[3] Consequently, the reactivity order of halogens is often the reverse of that observed in SN1 and SN2 reactions, with fluoride being the most reactive and iodide the least (F > Cl ≈ Br > I).[7] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. In the case of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene, the chloro group is expected to be slightly more reactive than the bromo group.

Electronic Effects of Substituents: The benzene ring in the target molecule is substituted with three electron-donating alkyl groups: one ethyl and two methyl groups. Alkyl groups are weakly activating in electrophilic aromatic substitution due to hyperconjugation and inductive effects, donating electron density to the ring.[8][9][10] However, in the context of SNAr, which is favored by electron-poor rings, these electron-donating groups are deactivating, reducing the overall reactivity of the substrate towards nucleophiles.[5]

Steric Hindrance: The spatial arrangement of the substituents plays a critical role in determining the accessibility of the reaction centers to the incoming nucleophile.

-

The Chloro Position (C-2): The chlorine atom is flanked by an ethyl group at C-1 and a methyl group at C-3. This creates significant steric congestion around the C-2 position, potentially hindering the approach of a nucleophile.

-

The Bromo Position (C-5): The bromine atom is situated between a hydrogen atom at C-4 and a methyl group at C-6 (relative to the bromine). While there is a methyl group ortho to the bromine, the other ortho position is unsubstituted, offering a less sterically encumbered pathway for nucleophilic attack compared to the chloro position.

Predicted Regioselectivity: Based on the analysis above, while the chloro group is electronically slightly more favored to leave, the significant steric hindrance around the C-2 position is likely to be the dominant factor. Therefore, nucleophilic attack is predicted to occur preferentially at the C-5 position, displacing the bromide ion.

Experimental Protocols

The following protocols provide a general framework for conducting SNAr reactions on 5-Bromo-2-chloro-1-ethyl-3-methylbenzene. Optimization of reaction conditions (temperature, reaction time, and stoichiometry of reagents) may be necessary for specific nucleophiles.

Protocol 1: Amination with a Primary Amine (e.g., n-Butylamine)

This protocol describes the synthesis of N-butyl-2-chloro-1-ethyl-3-methyl-5-aminobenzene.

Materials:

-

5-Bromo-2-chloro-1-ethyl-3-methylbenzene

-

n-Butylamine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Bromo-2-chloro-1-ethyl-3-methylbenzene (1.0 eq) in DMSO.

-

Addition of Reagents: To the stirred solution, add n-butylamine (1.2 eq) followed by powdered potassium carbonate (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C. The use of a polar aprotic solvent like DMSO is advantageous as it enhances the reactivity of anionic nucleophiles.[11]

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of hexane and ethyl acetate. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction is proceeding.

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMSO).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired N-butyl-2-chloro-1-ethyl-3-methyl-5-aminobenzene.

Protocol 2: O-Arylation with a Phenoxide (e.g., Sodium Phenoxide)

This protocol describes the synthesis of 5-(phenoxy)-2-chloro-1-ethyl-3-methylbenzene.

Materials:

-

5-Bromo-2-chloro-1-ethyl-3-methylbenzene

-

Phenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inlet

-

Syringe

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

TLC plates (silica gel)

-

UV lamp

Procedure:

-

Generation of Phenoxide: In a dry, nitrogen-flushed round-bottom flask, dissolve phenol (1.1 eq) in anhydrous DMF. To this solution, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Addition of Substrate: Add a solution of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene (1.0 eq) in a small amount of anhydrous DMF to the freshly prepared sodium phenoxide solution.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC using a hexane/ethyl acetate eluent system.

-

Work-up: After completion, cool the reaction to room temperature and cautiously quench with water. Acidify the mixture with 1 M HCl and extract with diethyl ether (3 x volume of DMF).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 5-(phenoxy)-2-chloro-1-ethyl-3-methylbenzene.

Data Presentation

| Protocol | Nucleophile | Predicted Major Product | Typical Reaction Conditions | Proposed Purification |

| 1 | n-Butylamine | N-butyl-2-chloro-1-ethyl-3-methyl-5-aminobenzene | DMSO, K₂CO₃, 80-100 °C | Column Chromatography |

| 2 | Sodium Phenoxide | 5-(phenoxy)-2-chloro-1-ethyl-3-methylbenzene | DMF, NaH, 100-120 °C | Column Chromatography |

Visualization of Reaction Mechanism and Workflow

SNAr Mechanism

Caption: Generalized mechanism of the SNAr reaction.

Experimental Workflow

Caption: A typical experimental workflow for SNAr reactions.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous in-process monitoring and final product characterization.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is a critical tool for tracking the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.

-

Product Characterization: The identity and purity of the final product should be unequivocally confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These techniques will verify the successful substitution and confirm the regiochemical outcome.

Applications in Drug Development

The ability to selectively introduce nitrogen and oxygen functionalities onto an aromatic core is of paramount importance in medicinal chemistry. The products derived from the SNAr of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene can serve as valuable intermediates in the synthesis of novel bioactive molecules. For instance, the resulting arylamines and aryl ethers can be further functionalized to generate libraries of compounds for screening in various drug discovery programs.[1][12][13] The principles and protocols outlined in this guide can be adapted for the synthesis of a wide range of substituted aromatic compounds, contributing to the development of new therapeutic agents.

References

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Bele, A. A., et al. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules, 15(12), 9072-9099. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

Ho, T. L. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society, 129(18), 5979-5985. [Link]

-

Chem LibreTexts. (2021, September 23). Directing Groups in SE Ar. [Link]

-

BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

-

ResearchGate. (2007, May). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. [Link]

-

American Chemical Society. (2007, March 27). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides. [Link]

-

Nature Portfolio. (2022, May 27). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. [Link]

-

Chemistry LibreTexts. (2021, September 23). 16.2: Directing Inductive Effects of Alkyl Groups. [Link]

-

ResearchGate. (n.d.). Example applications of SNAr predictions to route development for.... [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

PubMed. (2007, May 9). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1. [Link]

-

gChem. (n.d.). SNAr Comparative Reaction. [Link]

-

JoVE. (2025, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups. [Link]

-

Royal Society of Chemistry. (2022, October 17). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. [Link]

-

Cognito. (n.d.). Directing Effects Revision notes | International A-Level · CIE. [Link]

-

WordPress. (n.d.). SNAr Solvents and Reagents. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 10. cognitoedu.org [cognitoedu.org]

- 11. gchemglobal.com [gchemglobal.com]

- 12. communities.springernature.com [communities.springernature.com]

- 13. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

Application Note & Protocol: Scalable Synthesis of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene Derivatives

Introduction: The Strategic Importance of Polysubstituted Aromatics in Medicinal Chemistry

Polysubstituted benzene derivatives are foundational scaffolds in modern drug discovery and development. The specific arrangement of diverse functional groups on the aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its pharmacological activity, metabolic stability, and pharmacokinetic profile. The target molecule, 5-Bromo-2-chloro-1-ethyl-3-methylbenzene, and its analogues represent a class of intermediates with significant potential in the synthesis of complex therapeutic agents. The presence of ortho- and para-directing alkyl groups (ethyl and methyl), coupled with the deactivating but ortho-, para-directing halogens (bromo and chloro), presents a unique synthetic challenge that requires a carefully orchestrated sequence of electrophilic aromatic substitution reactions.

This application note provides a comprehensive guide to the scalable synthesis of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene, offering detailed protocols and insights into process optimization. The methodologies described herein are designed to be robust, reproducible, and adaptable for large-scale production environments.

Retrosynthetic Analysis and Strategic Considerations

A critical aspect of developing a scalable synthesis is the strategic planning of the reaction sequence. The directing effects of the substituents on the benzene ring will ultimately determine the feasibility of achieving the desired substitution pattern.[1][2] For 5-Bromo-2-chloro-1-ethyl-3-methylbenzene, we must consider the introduction of an ethyl group, a chloro group, and a bromo group onto a methylbenzene (toluene) backbone.

A plausible retrosynthetic analysis suggests that the synthesis can be approached by sequential electrophilic aromatic substitution reactions. The order of these reactions is paramount to ensure the correct regiochemistry.

m-Xylene + Ethylating Agent --(Lewis Acid)--> 1-Ethyl-3-methylbenzene

1-Ethyl-3-methylbenzene + Cl₂ --(Lewis Acid)--> 2-Chloro-1-ethyl-3-methylbenzene

2-Chloro-1-ethyl-3-methylbenzene + Br₂ --(Catalyst)--> 5-Bromo-2-chloro-1-ethyl-3-methylbenzene

Figure 2: Detailed workflow for the synthesis of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene.

Conclusion

The scalable synthesis of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene derivatives is a challenging yet achievable endeavor that relies on a systematic and well-controlled sequence of electrophilic aromatic substitution reactions. By carefully selecting starting materials, optimizing reaction conditions, and implementing robust purification protocols, high yields of the desired product can be obtained. The methodologies outlined in this application note provide a solid foundation for researchers and process chemists to produce these valuable intermediates for a wide range of applications in drug discovery and materials science.

References

- Gilbert, J. C., & Martin, S. F. (2011). Experimental Organic Chemistry: A Miniscale and Microscale Approach (5th ed.). Cengage Learning.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms (5th ed.). Springer.

- Olah, G. A. (1963).

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

-

Sereda, G. A., & Rajpara, V. B. (2007). A Greener Alternative to Aluminum Chloride Alkylation of Xylene. Journal of Chemical Education, 84(4), 692. [Link]

-

Fiveable. (2025, August 15). Synthesis of Polysubstituted Benzenes. [Link]

-

Chemguide. (2023, January 15). Halogenation of Benzene and Methylbenzene. [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

- An, F. et al. (2014). An efficient catalyst Fe2O3/HY for Friedel-Crafts acylation of m-xylene with benzoyl chloride. Journal of Chemical and Pharmaceutical Research, 6(7), 1873-1879.

-

Pearson. (n.d.). Show how the following compounds can be synthesized from benzene: b. m-chloroethylbenzene. [Link]

-

Beyond Benign. (n.d.). Friedel-Crafts Alkylation. [Link]

-

Plymouth Electronic Archive and Research Library. (2016, July 1). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. [Link]

- Google Patents. (n.d.).

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene

Executive Summary

This application note details the protocol for the chemoselective Buchwald-Hartwig amination of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene . The core challenge of this transformation is achieving exclusive C–N bond formation at the C5–Br position while preserving the C2–Cl bond for subsequent functionalization.

By leveraging the significant steric differentiation between the hindered C2 position (flanked by ethyl and methyl groups) and the accessible C5 position, combined with the intrinsic kinetic preference of Palladium(0) for aryl bromides over chlorides, this protocol achieves >95% regioselectivity. The method utilizes BrettPhos Pd G4 precatalyst technology to ensure rapid oxidative addition at moderate temperatures, minimizing hydrodehalogenation side products.

Substrate Analysis & Strategic Logic

Structural Assessment

The substrate, 5-Bromo-2-chloro-1-ethyl-3-methylbenzene, presents a classic "selectivity by design" scenario.

-

Site A (C5–Br): The target site. It is flanked by two hydrogen atoms (C4, C6), creating an open steric corridor for the bulky Pd-Ligand complex to approach.

-

Site B (C2–Cl): The off-target site. It is "sandwiched" between an ethyl group (C1) and a methyl group (C3). This creates a severe steric wall ("ortho-effect") that significantly retards the rate of oxidative addition, even if the C–Cl bond were electronically activated.

Chemoselectivity Mechanism

The reaction relies on the kinetic differential (

This inequality is driven by:

-

Bond Dissociation Energy (BDE):

(~81 kcal/mol) is weaker than -

Steric Gating: The bulky ligands (e.g., BrettPhos, RuPhos) employed in this protocol amplify the steric penalty at the C2 position, effectively rendering the chloride inert under the prescribed conditions.

Visualization: Selectivity Map

The following diagram illustrates the steric environment and reaction pathway.

Figure 1: Mechanistic pathway highlighting the kinetic preference for C5-Br oxidative addition.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| Aryl Bromide | 1.0 | Substrate | 5-Bromo-2-chloro-1-ethyl-3-methylbenzene |

| Primary Amine | 1.2 | Nucleophile | e.g., n-Hexylamine, Aniline |

| BrettPhos Pd G4 | 0.01 - 0.03 | Precatalyst | Ensures 1:1 L:Pd ratio; air stable |

| NaOtBu | 1.4 | Base | Sodium tert-butoxide; store in glovebox |

| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed |

Note: For secondary amines, substitute BrettPhos Pd G4 with RuPhos Pd G4 .

Step-by-Step Methodology

Step 1: Reaction Setup (In Glovebox or under Argon)

-

To a defined reaction vial (e.g., 8 mL screw-cap), add the Aryl Bromide (1.0 equiv) and NaOtBu (1.4 equiv).

-

Add BrettPhos Pd G4 (1.0 - 3.0 mol%).

-

Expert Tip: Using the G4 precatalyst eliminates the induction period associated with Pd(OAc)2/Ligand mixing and prevents "ligand scavenging" by the substrate.

-

-

Add a stir bar and seal the vial with a septum cap.

Step 2: Solvent & Amine Addition

-

Evacuate and backfill the vial with Argon (3x) if not in a glovebox.

-

Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the aryl bromide.

-

Add the Amine (1.2 equiv) via microliter syringe.

-

Critical: Add the amine last or mixed with the solvent to prevent direct interaction with the solid base before the catalyst is in solution.

-

Step 3: Reaction & Monitoring

-

Place the vial in a pre-heated block at 80 °C .

-

Stir vigorously (800+ rpm). The reaction typically reaches completion in 2–6 hours.

-

TLC Monitoring: Eluent 10% EtOAc/Hexanes.

-

Observation: Look for the disappearance of the starting bromide (highest R_f) and the appearance of a fluorescent spot (amine product). The C2-Cl byproduct (if formed) usually has a distinct R_f due to the loss of the second halogen.

-

Step 4: Workup

-

Cool the mixture to room temperature.

-

Dilute with EtOAc (5 mL) and filter through a small pad of Celite/Silica to remove Pd black and salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Gradient: 0% -> 20% EtOAc in Hexanes).

Optimization & Troubleshooting Guide

Ligand Selection Matrix

If the standard BrettPhos protocol fails, consult this matrix based on the amine class:

| Amine Class | Recommended Ligand | Rationale |

| Primary Aliphatic | BrettPhos | Prevents |

| Primary Anilines | BrettPhos or tBuBrettPhos | Excellent selectivity for mono-arylation. |

| Secondary (Cyclic) | RuPhos | Steric bulk prevents bis-coordination; universal choice. |

| Secondary (Acyclic) | RuPhos or XPhos | Handles steric bulk of the amine well. |

| Amides | tBuBrettPhos | Higher basicity required for amide coupling. |

Troubleshooting Common Issues

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or poor activation. | Switch to G4 Precatalyst if using in-situ generation. Ensure solvent is strictly anhydrous. |

| Dehalogenation (Ar-H) | Lower Temp to 60°C. Switch solvent to t-Amyl Alcohol . | |